molecular formula C9H12Cl2N2O B13899942 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride

2-(2-Chloro-4-pyridyl)morpholine;hydrochloride

Cat. No.: B13899942
M. Wt: 235.11 g/mol
InChI Key: NPWNYWAXUHMOEM-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-pyridyl)morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 2-chloro-4-pyridyl group. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride typically involves the reaction of 2-chloro-4-pyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-pyridyl)morpholine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, and other bases.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridyl morpholines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-(2-Chloro-4-pyridyl)morpholine;hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-pyridyl)morpholine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)morpholine;hydrochloride

InChI

InChI=1S/C9H11ClN2O.ClH/c10-9-5-7(1-2-12-9)8-6-11-3-4-13-8;/h1-2,5,8,11H,3-4,6H2;1H

InChI Key

NPWNYWAXUHMOEM-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=NC=C2)Cl.Cl

Origin of Product

United States

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